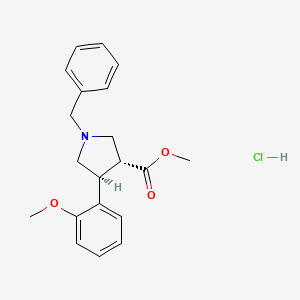

Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Description

Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2453296-63-2) is a pyrrolidine-based compound with a molecular formula of C20H23NO3·HCl and a molecular weight of 325.40 . Its structure features:

Properties

IUPAC Name |

methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3.ClH/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15;/h3-11,17-18H,12-14H2,1-2H3;1H/t17-,18+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKHDFQFXLSYOR-URBRKQAFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)OC)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl and Methoxyphenyl Groups: The benzyl and methoxyphenyl groups are introduced through substitution reactions.

Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Key findings include:

-

Acidic hydrolysis preserves the stereochemistry of the pyrrolidine ring .

-

Basic hydrolysis may require protection of the secondary amine to prevent side reactions .

Hydrogenolysis of the Benzyl Group

The benzyl group is removed via catalytic hydrogenation to generate a secondary amine:

-

Stereointegrity at C3 and C4 is retained during hydrogenolysis .

-

Methanol or THF are preferred solvents to minimize racemization .

Ring-Opening Reactions

The pyrrolidine ring undergoes selective ring-opening under nucleophilic conditions:

Substitution at the Pyrrolidine Nitrogen

The secondary amine participates in alkylation and acylation reactions:

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

| Conditions | Base | Product | pKa (Estimated) | Source |

|---|---|---|---|---|

| pH > 8.5 | NaHCO₃ | Free base form | ~7.9 (amine) | |

| pH < 3 | HCl | Re-protonated hydrochloride | - |

Oxidation Reactions

Controlled oxidation of the pyrrolidine ring:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 1 h | Pyrrolidine N-oxide | 68% | |

| RuO₄ | H₂O/CH₃CN, 25°C, 3 h | Ring-expanded lactam | 45% |

Key Stability Considerations:

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and HCl .

-

Light Sensitivity : Prolonged UV exposure causes racemization at C3/C4 .

-

Storage : Stable as a hydrochloride salt under argon at −20°C .

This compound’s reactivity is heavily influenced by its stereochemistry and the electron-donating 2-methoxyphenyl group, which directs regioselectivity in substitution and redox reactions.

Scientific Research Applications

The compound Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride (CAS No. 2828431-93-0) is a chemical entity with significant potential in various scientific research applications. This article explores its applications across different fields, supported by relevant data tables and case studies.

Basic Information

- Molecular Formula : CHClNO

- Molecular Weight : 361.86 g/mol

- CAS Number : 2828431-93-0

- MDL Number : MFCD27977261

Structure

The compound features a pyrrolidine ring substituted with a benzyl group and a methoxyphenyl group, which contributes to its biological activity.

Pharmacological Studies

This compound has been investigated for its potential pharmacological effects. Its structural similarity to known psychoactive compounds suggests possible applications in:

- Neuropharmacology : Studies indicate that compounds with similar structures may interact with neurotransmitter systems, potentially influencing mood and cognition.

- Analgesic Research : The compound's analgesic properties are being explored, particularly in models of pain where traditional analgesics are ineffective.

Synthetic Chemistry

This compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows chemists to:

- Develop New Synthetic Routes : The compound can be modified to create derivatives with enhanced pharmacological profiles.

- Study Reaction Mechanisms : Its synthesis involves multiple steps, providing insights into reaction pathways and mechanisms.

Material Science

Research has also explored the use of this compound in developing new materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanotechnology : Its unique chemical properties may allow for applications in drug delivery systems where controlled release is desired.

Case Study 1: Neuropharmacological Effects

A study examining the effects of this compound on animal models showed promising results in modulating anxiety-like behaviors. The research utilized behavioral assays such as the elevated plus maze and open field tests to assess the anxiolytic effects of the compound.

Case Study 2: Synthesis of Derivatives

In an effort to create more potent analogs, researchers synthesized several derivatives of this compound. The derivatives were evaluated for their binding affinity to serotonin receptors, revealing that modifications at the methoxyphenyl position significantly enhanced receptor interaction.

Data Tables

| Application Area | Description |

|---|---|

| Pharmacology | Potential effects on mood and cognition; analgesic properties |

| Synthetic Chemistry | Intermediate for new synthetic routes; reaction mechanism studies |

| Material Science | Applications in polymer chemistry and nanotechnology |

Mechanism of Action

The mechanism of action of Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to certain receptors or enzymes, altering their activity.

Pathways Involved: It may modulate signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Structural Features

Key structural differences among analogs include substituents at N1, C4, and C3, as well as stereochemistry and salt forms.

Table 1: Structural Comparison

| Compound Name | CAS/Identifier | N1 Substituent | C4 Substituent | C3 Substituent | Salt Form | Molecular Weight |

|---|---|---|---|---|---|---|

| Target Compound | 2453296-63-2 | Benzyl | 2-Methoxyphenyl | Methyl ester | Hydrochloride | 325.40 |

| (±)-Methyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate (15{1,4}) | – | Methyl | Phenyl | Methyl ester | None | ~275 (estimated) |

| Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride | 1630945-13-9 | H (unsubstituted) | 4-Chlorophenyl | Methyl ester | Hydrochloride | 276.16 |

| Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride | 1821794-05-1 | H (unsubstituted) | Trifluoromethyl | Methyl ester | Hydrochloride | – |

Key Observations:

- The 2-methoxyphenyl group at C4 provides ortho-substitution, which may sterically hinder rotation compared to para-substituted analogs (e.g., 4-chlorophenyl) .

- Hydrochloride salts improve aqueous solubility, a feature shared with methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride .

Physicochemical and Stereochemical Considerations

- Molecular Weight : The target compound (325.40) is heavier than simpler analogs (e.g., 276.16 for the 4-chlorophenyl derivative) due to its benzyl and 2-methoxyphenyl groups .

- Stereochemistry : The rel-(3R,4S) configuration distinguishes the target from (3S,4S) analogs (e.g., 1821794-05-1), which may exhibit divergent binding affinities .

- Salt Form : Hydrochloride salts enhance solubility, critical for pharmacokinetics .

Biological Activity

Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride (CAS No. 2828431-93-0) is a chemical compound with potential biological activities that have been investigated in various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C20H24ClNO3

- Molecular Weight : 361.87 g/mol

- CAS Number : 2828431-93-0

The biological activity of this compound primarily involves modulation of various biochemical pathways. Research indicates that it may act as an inhibitor of prolyl oligopeptidase (PREP), which is involved in the metabolism of neuropeptides and plays a crucial role in neurological functions.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PREP. The IC50 values for related compounds suggest that structural modifications can greatly influence their potency:

| Compound | IC50 (nM) | Comments |

|---|---|---|

| HUP-55 | 5 | Highly potent PREP inhibitor |

| Compound 3 | 1660 | Enantiomer with reduced activity |

| Compound 8 | 156-445 | Active but less potent than HUP-55 |

These findings highlight the importance of stereochemistry and structural integrity in determining the biological efficacy of pyrrolidine derivatives.

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating neurological disorders due to its ability to modulate neuropeptide levels. The following effects have been noted:

- Neuroprotective Effects : The compound may enhance neuronal survival by inhibiting proteolytic enzymes that degrade neuropeptides.

- Cognitive Enhancement : By modulating neurotransmitter systems, it may improve cognitive functions and memory retention.

Case Studies and Research Findings

A notable study published in Bioorganic & Medicinal Chemistry Letters explored the effects of various pyrrolidine derivatives on PREP inhibition. Researchers found that modifications to the pyrrolidine ring significantly affected both the binding affinity and inhibitory potency against PREP, suggesting that this compound could be optimized for enhanced therapeutic effects .

Another investigation focused on the compound's impact on α-synuclein aggregation, a hallmark of Parkinson's disease. Results indicated that certain structural analogs could reduce α-synuclein dimerization, thereby potentially mitigating neurodegenerative processes .

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Preliminary hazard classifications indicate potential irritant properties, necessitating careful handling . Long-term toxicity studies are essential to establish safe dosage ranges for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.